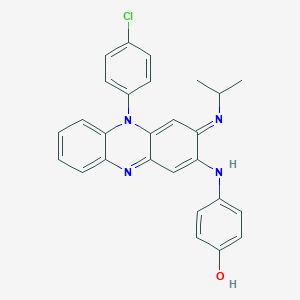4-Deschloro-4-hydroxy Clofazimine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-Deschloro-4-hydroxy Clofazimine is a derivative of Clofazimine, a riminophenazine dye primarily used in the treatment of leprosy and multidrug-resistant tuberculosis. The compound retains the core structure of Clofazimine while featuring a hydroxyl group and lacking one chlorine atom, which may influence its pharmacological properties and biological activity. Clofazimine itself is known for its lipophilicity and ability to interact with bacterial membranes, leading to its antimicrobial effects. The modification in 4-Deschloro-4-hydroxy Clofazimine could potentially enhance or alter these interactions, presenting opportunities for new therapeutic applications.
- Hydroxylation: The introduction of the hydroxyl group can affect the compound's reactivity and solubility.
- Dehalogenation: The removal of the chlorine atom may lead to different metabolic pathways compared to its parent compound.
- Conjugation Reactions: Similar to Clofazimine, 4-Deschloro-4-hydroxy Clofazimine may undergo glucuronidation or sulfation, which are critical for its elimination from the body .
These reactions might be facilitated by various enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases, which are involved in drug metabolism.
4-Deschloro-4-hydroxy Clofazimine is expected to exhibit biological activities similar to those of Clofazimine, including:
- Antimicrobial Activity: The compound may retain the ability to inhibit bacterial growth by disrupting membrane integrity and promoting oxidative stress within bacterial cells .
- Anti-inflammatory Properties: It could also exhibit anti-inflammatory effects by modulating immune responses, similar to Clofazimine's inhibition of T-cell activation .
- Potential Anticancer Activity: Some studies suggest that derivatives of phenazine compounds can exhibit anticancer properties through various mechanisms, including induction of apoptosis in cancer cells.
The synthesis of 4-Deschloro-4-hydroxy Clofazimine can be approached through several methods:
- Starting Material Modification: Begin with Clofazimine as a starting material and perform selective dehalogenation using reducing agents or specific catalysts to remove the chlorine atom.
- Hydroxylation Reaction: Introduce a hydroxyl group at the para position through electrophilic substitution reactions or by using hydroxylating agents such as peracids or transition metal catalysts.
- Purification: The synthesized product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing .
The potential applications of 4-Deschloro-4-hydroxy Clofazimine include:
- Antimycobacterial Therapy: As an alternative or adjunct treatment for leprosy and tuberculosis, particularly in cases where resistance to standard therapies has developed.
- Research Tool: Investigating the mechanisms of action of phenazine derivatives in microbial resistance and immune modulation.
- Potential Use in Oncology: Exploring its efficacy as an anticancer agent due to its structural similarity to other known anticancer compounds.
Interaction studies are crucial for understanding how 4-Deschloro-4-hydroxy Clofazimine behaves in biological systems. Potential interactions include:
- Drug Metabolism: Investigating how this compound interacts with cytochrome P450 enzymes and other metabolic pathways could shed light on its pharmacokinetics and potential drug-drug interactions .
- Synergistic Effects: Studying possible synergistic effects with other antimycobacterial agents or immunomodulators could enhance therapeutic efficacy against resistant strains .
- Toxicity Profiling: Evaluating any adverse effects or toxicity associated with this compound compared to Clofazimine is essential for assessing safety.
Several compounds share structural similarities with 4-Deschloro-4-hydroxy Clofazimine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Clofazimine | Riminophenazine structure with two chlorines | Established use in leprosy treatment; significant half-life |
| Benzothiazole | Contains sulfur and nitrogen; used in antifungal treatments | Different mechanism targeting fungal infections |
| Phenazine | Basic phenazine structure; exhibits antimicrobial properties | Broad-spectrum activity against various bacteria |
| Dapsone | Sulfone structure; used in leprosy treatment | Different mechanism involving folate synthesis inhibition |
| Rifampicin | Macrocyclic antibiotic; inhibits RNA synthesis | Effective against Mycobacterium tuberculosis |
Uniqueness of 4-Deschloro-4-hydroxy Clofazimine
The uniqueness of 4-Deschloro-4-hydroxy Clofazimine lies in its modified structure, which may enhance its solubility and bioavailability while potentially reducing side effects associated with traditional Clofazimine treatment. Its distinct mechanism of action could provide new avenues for addressing drug-resistant infections and inflammatory conditions.








